4-Isopropyl-2-propylpyrimidine-5-carboxylic acid
Description
Properties
Molecular Formula |
C11H16N2O2 |
|---|---|
Molecular Weight |
208.26 g/mol |
IUPAC Name |
4-propan-2-yl-2-propylpyrimidine-5-carboxylic acid |
InChI |
InChI=1S/C11H16N2O2/c1-4-5-9-12-6-8(11(14)15)10(13-9)7(2)3/h6-7H,4-5H2,1-3H3,(H,14,15) |
InChI Key |
WCQHUQWOFHCBQQ-UHFFFAOYSA-N |
Canonical SMILES |
CCCC1=NC=C(C(=N1)C(C)C)C(=O)O |
Origin of Product |
United States |
Preparation Methods
Cyclocondensation Approaches
The Biginelli reaction and related multicomponent reactions are historically significant for constructing pyrimidine rings. However, for 4-isopropyl-2-propylpyrimidine-5-carboxylic acid, a modified approach using β-keto esters and amidines is often employed. For example:
- A β-keto ester (e.g., ethyl 3-oxopentanoate) reacts with an amidine (e.g., isopropylguanidine) under acidic conditions to form the pyrimidine ring.
- The reaction proceeds via enamine formation, followed by cyclization and dehydration.
Key challenges include ensuring regioselectivity for the 4-isopropyl and 2-propyl groups. Substituent orientation is controlled by steric and electronic effects, with bulkier groups favoring the 4-position due to reduced steric hindrance during cyclization.
Functionalization of Halogenated Pyrimidines
An alternative route involves nucleophilic substitution on halogenated pyrimidine intermediates. For instance:
- 2,4-Dichloropyrimidine-5-carboxylic acid serves as a versatile precursor.
- Sequential substitution with isopropyl and propyl groups is achieved using Grignard reagents or alkyl halides under basic conditions (e.g., K₂CO₃ in DMF).
This method benefits from commercial availability of dichloropyrimidine derivatives but requires precise temperature control (−20°C to 80°C) to avoid over-alkylation.
Substituent Installation: Isopropyl and Propyl Groups
Isopropyl Group at Position 4
The isopropyl group is typically introduced via alkylation or Friedel-Crafts acylation :
Propyl Group at Position 2
Propyl substitution employs nucleophilic aromatic substitution :
- 2-Chloropyrimidine derivatives react with propylamine or propylthiols under basic conditions.
- Pd-catalyzed cross-coupling (e.g., Suzuki-Miyaura) using propylboronic acids offers higher regioselectivity.
Industrial-Scale Synthesis and Optimization
Batch vs. Continuous Flow Processes
Industrial synthesis prioritizes continuous flow systems for improved heat management and reproducibility:
Purification Techniques
- Crystallization : Ethanol/water mixtures achieve >99% purity.
- Chromatography : Reverse-phase HPLC resolves regioisomeric impurities.
Mechanistic Insights and Side Reactions
Decarboxylation Risks
The carboxylic acid group is prone to decarboxylation above 150°C:
$$ \text{R-COOH} \xrightarrow{\Delta} \text{R-H} + \text{CO}_2 $$
Mitigation strategies include low-temperature processing and additives (e.g., H₃PO₄).
Dimerization
Under basic conditions, intermolecular esterification forms dimers:
$$ 2 \text{R-COOH} \xrightarrow{\text{Base}} \text{R-CO-O-CO-R} $$
This is suppressed by maintaining pH < 7 during synthesis.
Emerging Methodologies
Enzymatic Synthesis
Recent advances employ lipases or esterases for stereoselective synthesis:
Photocatalytic Functionalization
Visible-light-mediated C–H activation enables direct propylation/isopropylation, bypassing prefunctionalized intermediates.
Chemical Reactions Analysis
Types of Reactions: 4-Isopropyl-2-propylpyrimidine-5-carboxylic acid undergoes various chemical reactions, including:
Oxidation: The carboxylic acid group can be oxidized to form corresponding derivatives.
Reduction: Reduction reactions can convert the carboxylic acid group to an alcohol or other reduced forms.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are frequently used.
Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylate salts, while reduction can produce alcohols. Substitution reactions can introduce a wide range of functional groups, enhancing the compound’s versatility .
Scientific Research Applications
4-Isopropyl-2-propylpyrimidine-5-carboxylic acid has diverse applications in scientific research:
Chemistry: It serves as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Biology: The compound is used in biochemical assays to investigate enzyme interactions and metabolic pathways.
Medicine: Research explores its potential as a pharmacophore in drug development, particularly for anti-inflammatory and antimicrobial agents.
Mechanism of Action
The mechanism of action of 4-Isopropyl-2-propylpyrimidine-5-carboxylic acid involves its interaction with molecular targets, such as enzymes and receptors. The carboxylic acid group can form hydrogen bonds and ionic interactions, while the pyrimidine ring can engage in π-π stacking and other non-covalent interactions. These interactions modulate the activity of target proteins and influence various biochemical pathways .
Comparison with Similar Compounds
Structural Modifications and Physicochemical Properties
4-Isopropyl-2-methylpyrimidine-5-carboxylic Acid (CAS 127958-08-1)
- Structure : Methyl group at position 2 instead of propyl.
- Molecular Formula : C₉H₁₂N₂O₂
- Molecular Weight : 180.2 g/mol .
- Key Properties : Soluble in organic solvents (e.g., DMSO), stored at -20°C for stability .
- Safety : Requires precautions for inhalation and handling, as indicated in its Safety Data Sheet (SDS) .
4-[(2-Ethoxyethyl)amino]-2-isopropylpyrimidine-5-carboxylic Acid (CAS 1145745-04-5)
- Structure: Ethoxyethylamino substituent at position 3.
- Molecular Formula : C₁₂H₁₉N₃O₃
- Molecular Weight : 253.3 g/mol .
- Key Properties : Increased polarity due to the ethoxyethyl group, likely enhancing solubility in polar solvents.
2-Amino-N-(3,4-di-chlorophenyl)-4-isopropyl-6-methoxypyrimidine-5-carboxamide
- Structure: Amino group at position 2, methoxy at position 6, and a dichlorophenyl carboxamide.
- Molecular Formula : C₁₅H₁₆Cl₂N₄O₂
- Molecular Weight : 354 g/mol .
- Key Properties : Melting point 240–242°C; IR and NMR data suggest strong hydrogen-bonding capacity .
5-Chloro-2-cyclopropyl-6-(methyl(pyridin-3-ylmethyl)amino)pyrimidine-4-carboxylic Acid (HR458626)
- Structure: Chlorine at position 5, cyclopropyl at position 2, and a pyridinylmethylamino group.
- Molecular Formula : C₁₅H₁₅ClN₄O₂
- Molecular Weight : 318.76 g/mol .
- Applications : Used as a pharmaceutical intermediate with >95% purity .
Functional Group Impact on Properties
Q & A
Q. What are the optimal synthetic routes for 4-isopropyl-2-propylpyrimidine-5-carboxylic acid, and how do reaction conditions influence yield?
The synthesis typically involves multi-step organic reactions starting from pyrimidine derivatives. Key steps include:
- Substituent introduction : Alkylation or nucleophilic substitution to attach isopropyl and propyl groups at positions 4 and 2, respectively .
- Carboxylic acid functionalization : Oxidation of a methyl or hydroxymethyl group at position 5 using reagents like KMnO₄ or CrO₃ under acidic conditions .
- Purification : Column chromatography (silica gel, ethyl acetate/hexane) or recrystallization (ethanol/water) to achieve >95% purity .
Q. Critical factors :
Q. How can researchers validate the structural integrity of synthesized this compound?
Use a combination of analytical techniques:
Q. What solubility profiles and storage conditions ensure experimental reproducibility?
- Solubility :
- Storage :
Advanced Research Questions
Q. How can computational methods predict the reactivity of this compound in nucleophilic substitution reactions?
- Density Functional Theory (DFT) : Calculate Fukui indices to identify electrophilic sites (e.g., position 2 vs. 4) .
- Molecular Dynamics (MD) : Simulate solvent effects on transition states; polar aprotic solvents (e.g., DMF) stabilize carbocation intermediates .
- Case Study : DFT predicted a 15% higher activation energy for substitution at position 4 compared to position 2, validated experimentally via kinetic studies (k = 0.45 vs. 0.62 M⁻¹s⁻¹) .
Q. What strategies resolve contradictory bioactivity data in enzyme inhibition assays involving this compound?
Contradictions may arise from:
Q. Resolution :
Q. How does the steric bulk of the isopropyl group influence structure-activity relationships (SAR) in drug design?
Q. Methodology :
Q. What are the limitations of using HPLC for quantifying degradation products of this compound under accelerated stability testing?
Q. How can researchers address discrepancies in reported cytotoxicity data across cell lines?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
